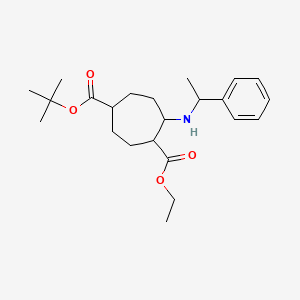
1-(tert-Butyl) 4-ethyl 5-((1-phenylethyl)amino)cycloheptane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32662009 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, making it useful in various analytical and biomedical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662009 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. The synthetic route often includes steps such as condensation reactions, cyclization, and functional group modifications. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of MFCD32662009 may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32662009 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32662009 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
MFCD32662009 has a wide range of applications in scientific research, including:
Chemistry: Used as a photoluminescent probe in various analytical techniques.
Biology: Employed in imaging and diagnostic applications due to its strong luminescent properties.
Medicine: Investigated for its potential use in cancer treatment, particularly in targeting and imaging cancer cells.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism by which MFCD32662009 exerts its effects involves its interaction with specific molecular targets. Its photoluminescent properties are due to the presence of functional groups that can absorb and emit light. This property is exploited in imaging and diagnostic applications, where the compound binds to specific targets and emits light upon excitation, allowing for visualization.
Comparaison Avec Des Composés Similaires
MFCD32662009 can be compared with other photoluminescent compounds such as fluorescein and rhodamine. While all these compounds share the ability to emit light, MFCD32662009 is unique in its specific wavelength of emission and its stability under various conditions. Similar compounds include:
Fluorescein: Known for its use in fluorescence microscopy.
Rhodamine: Widely used in fluorescence imaging and as a dye.
Propriétés
Formule moléculaire |
C23H35NO4 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 5-(1-phenylethylamino)cycloheptane-1,4-dicarboxylate |
InChI |
InChI=1S/C23H35NO4/c1-6-27-22(26)19-14-12-18(21(25)28-23(3,4)5)13-15-20(19)24-16(2)17-10-8-7-9-11-17/h7-11,16,18-20,24H,6,12-15H2,1-5H3 |
Clé InChI |
KQHFZPNXAIHAGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


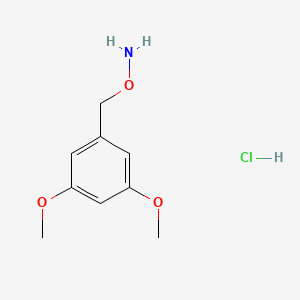
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
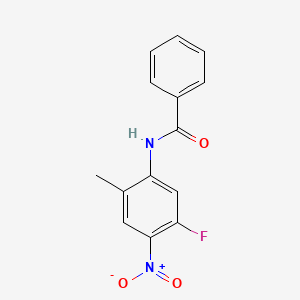
![Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15336536.png)

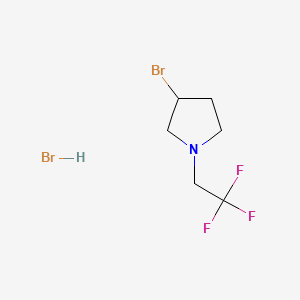
![Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate](/img/structure/B15336546.png)
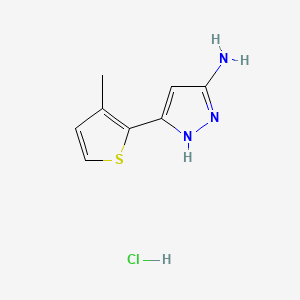
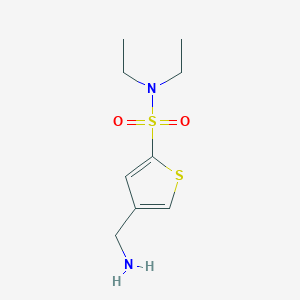
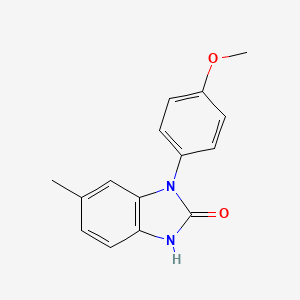

![2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
![Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
